(R)-3-(Difluoromethyl)pyrrolidine

Übersicht

Beschreibung

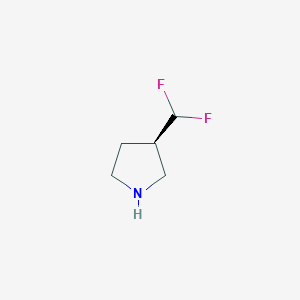

®-3-(Difluoromethyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a difluoromethyl group at the third position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Difluoromethyl)pyrrolidine typically involves the following steps:

Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.

Chiral Resolution: The resulting mixture of enantiomers can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods: In an industrial setting, the production of ®-3-(Difluoromethyl)pyrrolidine may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: ®-3-(Difluoromethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of suitable solvents.

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Key Intermediate in Drug Development

(R)-3-(Difluoromethyl)pyrrolidine serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. Its unique structural features allow it to enhance the pharmacological properties of drug candidates. For example, the difluoromethyl group can improve lipophilicity and metabolic stability, which are vital for effective drug design.

Case Study: RORγt Inverse Agonists

Recent studies have explored the use of pyrrolidine derivatives, including this compound, as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt). These compounds demonstrated significant potency with EC50 values as low as 12 nM while maintaining selectivity against other receptors like PXR . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrrolidine ring could enhance biological activity.

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound's structural similarity to natural substrates makes it valuable in studying enzyme inhibition and receptor interactions. For instance, it has been utilized to investigate binding affinities in various biological assays, revealing its potential as a tool for understanding complex biochemical pathways.

Anticancer Activity Assessment

In another study, derivatives of this compound were screened for anticancer activity against cell lines such as MCF-7 and HeLa. Compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer properties. The mechanism behind this activity was linked to apoptosis induction via reactive oxygen species-mediated pathways .

Industrial Applications

Development of Agrochemicals

Beyond medicinal applications, this compound is also employed in the synthesis of agrochemicals. Its ability to act as a building block for various bioactive molecules makes it valuable in developing pesticides and herbicides that require specific chemical properties for efficacy.

Wirkmechanismus

The mechanism of action of ®-3-(Difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it is incorporated into.

Vergleich Mit ähnlichen Verbindungen

(S)-3-(Difluoromethyl)pyrrolidine: The enantiomer of ®-3-(Difluoromethyl)pyrrolidine, differing in its spatial configuration.

3-(Trifluoromethyl)pyrrolidine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.

3-(Fluoromethyl)pyrrolidine: A related compound with a single fluorine atom in the methyl group.

Uniqueness: ®-3-(Difluoromethyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the difluoromethyl group, which can significantly influence its pharmacological properties and reactivity compared to its analogs.

Biologische Aktivität

(R)-3-(Difluoromethyl)pyrrolidine is a chiral organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group significantly influences the compound's lipophilicity, metabolic stability, and interaction with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFN

- Molecular Weight : 135.12 g/mol

The presence of the difluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for its pharmacological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various pharmacological effects, particularly in neurological and psychiatric contexts. The introduction of fluorine atoms in organic compounds often alters their binding affinity and selectivity for biological targets, potentially leading to enhanced therapeutic profiles.

Key Findings

- Neurotransmitter Modulation : Studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, which is vital for treating conditions such as depression and anxiety.

- Antimalarial Activity : Pyrrolidine-based compounds have shown promise as antimalarial agents. For instance, certain derivatives have demonstrated potent activity against drug-resistant strains of Plasmodium falciparum, with IC values in the nanomolar range .

- Anticancer Potential : Research indicates that difluoromethyl-substituted pyrrolidines may exhibit anticancer properties, with some studies reporting significant cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A comparative analysis with similar compounds highlights how variations in substituents affect biological properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-3-(Difluoromethyl)pyrrolidine | Enantiomer with potential differences in activity | Varies based on stereochemistry |

| 3-(Trifluoromethyl)pyrrolidine | Contains a trifluoromethyl group | Different reactivity and selectivity |

| 3-(Chloromethyl)pyrrolidine | Contains a chloromethyl group | Used in different synthetic pathways |

This table illustrates the importance of stereochemistry and substituent effects on the pharmacological profiles of pyrrolidine derivatives.

Case Studies

- Antimalarial Efficacy : A study evaluated a series of pyrrolidine derivatives for their activity against P. falciparum. The lead compound exhibited an IC value of 51 nM, showcasing its potential as an effective antimalarial agent .

- Neuropharmacological Effects : In a series of experiments, this compound was tested for its effects on neurotransmitter uptake in rat brain synaptosomes. Results indicated a significant increase in serotonin levels, suggesting potential applications in treating mood disorders .

Eigenschaften

IUPAC Name |

(3R)-3-(difluoromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOUSFRKYIBWJB-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.